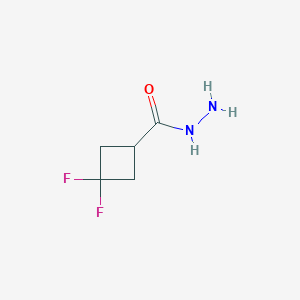

3,3-difluorocyclobutane-1-carbohydrazide

Description

Significance of Fluorine in Contemporary Organic Synthesis and Molecular Design

Fluorine, the most electronegative element, holds a unique and powerful position in medicinal chemistry and molecular design. numberanalytics.comtandfonline.com Its introduction into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.com The substitution of hydrogen with fluorine, an atom with a similar van der Waals radius, can be accomplished without significant steric alteration, allowing the fluorinated molecule to bind to protein targets in a similar fashion to its non-fluorinated counterpart. tandfonline.com

Key effects of fluorination in molecular design include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This often leads to an increased half-life and improved bioavailability of drug candidates. numberanalytics.comtandfonline.com

Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its pKa and dipole moment. tandfonline.com This can lead to enhanced binding interactions with target proteins through the formation of favorable electrostatic interactions or hydrogen bonds.

Physicochemical Properties: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes. nih.gov Judicious placement of fluorine atoms can fine-tune these properties to optimize a compound's pharmacokinetic profile. nih.gov

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its importance in drug discovery and development. nih.gov Furthermore, fluorine isotopes like ¹⁸F are crucial in diagnostic tools such as positron emission tomography (PET) imaging. nih.gov

| Property | Effect of Fluorine Introduction | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High strength of the Carbon-Fluorine (C-F) bond resists enzymatic cleavage. numberanalytics.com |

| Binding Affinity | Can be enhanced | Alters electronic distribution, potentially creating favorable interactions with protein targets. tandfonline.com |

| Lipophilicity | Generally Increased | Improves membrane permeability and absorption. nih.gov |

| pKa | Altered (typically lowered) | The strong electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups. tandfonline.com |

Role of Cyclobutane (B1203170) Scaffolds as Conformationally Constrained Building Blocks in Chemical Research

Cyclobutane rings are valuable structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity to molecules. nih.govresearchgate.net Unlike flexible aliphatic chains, the puckered, three-dimensional structure of the cyclobutane ring restricts the number of possible conformations a molecule can adopt. nih.gov This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.

The inclusion of these sp³-rich scaffolds helps chemists move away from the flat, two-dimensional structures that have historically dominated medicinal chemistry, a concept often referred to as "escaping from flatland". researchgate.net This increased three-dimensionality can lead to improved selectivity and better physicochemical properties. Cyclobutane scaffolds are found in a variety of natural products and have been successfully incorporated into drug candidates to enhance metabolic stability, direct the orientation of key pharmacophore groups, and serve as bioisosteres for other cyclic systems or unsaturated bonds. nih.govmdpi.com The defined stereochemistry of substituted cyclobutanes allows for precise spatial arrangement of functional groups, which is critical for optimizing interactions with complex biological targets. mdpi.com

Overview of the Hydrazide Functional Group Chemistry and its Synthetic Utility

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. mdpi.comrjptonline.org This group is a derivative of carboxylic acids and is typically synthesized by the reaction of an ester with hydrazine. wikipedia.org The hydrazide moiety is a versatile and highly reactive building block in organic synthesis. mdpi.comresearchgate.net

Its synthetic utility stems from several key features:

Nucleophilicity: The terminal -NH₂ group is nucleophilic, allowing it to react with a wide range of electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives. mdpi.com

Precursors to Heterocycles: Hydrazides are invaluable intermediates for the synthesis of a vast array of five- and six-membered heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.com These heterocyclic systems are prevalent in the structures of many biologically active compounds.

Chelating Properties: The hydrazide group can act as a bidentate ligand, capable of coordinating with metal ions, which is a property exploited in the design of catalysts and metal-sequestering agents. mdpi.com

Due to their reactivity and ability to serve as a handle for further molecular elaboration, hydrazides are considered powerful tools for generating libraries of novel compounds with diverse biological activities. mdpi.comresearchgate.net

Rationale for Dedicated Academic Research on 3,3-Difluorocyclobutane-1-carbohydrazide within Advanced Organic Chemistry

The compound this compound represents a compelling subject for dedicated academic research as it strategically combines the distinct advantages of its three core components: the gem-difluoro group, the cyclobutane scaffold, and the carbohydrazide (B1668358) function.

The rationale for its study is multifaceted:

Synergistic Properties: The molecule serves as an ideal platform to investigate the interplay between the conformational constraints imposed by the cyclobutane ring and the powerful electronic effects of the gem-difluoro substitution. The fluorine atoms are expected to enhance metabolic stability and modulate the acidity of the C-H proton alpha to the carbonyl group.

Advanced Synthetic Intermediate: As a building block, it offers a pre-packaged, sp³-rich, fluorinated core. The hydrazide functional group acts as a versatile anchor for subsequent chemical transformations, enabling the rapid synthesis of more complex and diverse molecular architectures. Researchers can use it to construct libraries of novel compounds for screening purposes by reacting it with various aldehydes, ketones, or acylating agents.

Exploration of Chemical Space: The compound is a quintessential example of a modern chemical building block designed for drug discovery. Its rigid, non-planar, and fluorinated structure allows chemists to explore novel areas of chemical space, moving beyond traditional aromatic scaffolds.

In essence, this compound is not merely a single molecule but a gateway to a family of complex structures. Research focused on this compound would contribute valuable knowledge regarding the synthesis, reactivity, and application of polyfunctional, fluorinated alicyclic systems in advanced organic chemistry and medicinal chemistry.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1447946-33-9 | bldpharm.com |

| Molecular Formula | C₅H₈F₂N₂O | bldpharm.comuni.lu |

| Molecular Weight | 150.13 g/mol | bldpharm.com |

| SMILES | C1C(CC1(F)F)C(=O)NN | uni.lu |

| Monoisotopic Mass | 150.06047 Da | uni.lu |

| Predicted XlogP | -0.1 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2O/c6-5(7)1-3(2-5)4(10)9-8/h3H,1-2,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJLTXNQZYRZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3,3 Difluorocyclobutane 1 Carbohydrazide

Reactivity Profile of the Hydrazide Functional Group

The hydrazide group (-CONHNH₂) is a versatile functional group known for its nucleophilicity, which allows it to participate in a wide array of chemical reactions. These reactions are crucial for the derivatization of 3,3-difluorocyclobutane-1-carbohydrazide into various heterocyclic systems and other modified structures.

One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones. researchgate.net This reaction typically proceeds under mild acidic or basic conditions to yield the corresponding hydrazones. In the case of this compound, reaction with a generic carbonyl compound (an aldehyde where R' = H, or a ketone where R' is an alkyl or aryl group) would produce a 3,3-difluorocyclobutane-1-carbohydrazone derivative.

These hydrazone products are often stable, crystalline solids and serve as important intermediates for further chemical transformations, including cyclization reactions. The general scheme for this condensation is presented below:

Table 1: General Scheme for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product |

|---|

The hydrazide functionality is a key precursor for the synthesis of several five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocyclic motifs are of significant interest in medicinal chemistry.

1,3,4-Oxadiazoles: There are several established methods for converting acylhydrazides into 1,3,4-oxadiazoles. nih.gov A common approach involves the reaction of the hydrazide with a carboxylic acid derivative (such as an acid chloride or anhydride) to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent. nih.govresearchgate.net Common dehydrating agents include phosphorus oxychloride, thionyl chloride, polyphosphoric acid, and triflic anhydride. nih.govresearchgate.net

Alternatively, oxidative cyclization of the hydrazones formed from the condensation of the hydrazide with aldehydes can also yield 1,3,4-oxadiazoles. biointerfaceresearch.com For this compound, this would lead to the formation of 2-substituted-5-(3,3-difluorocyclobutyl)-1,3,4-oxadiazoles.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from hydrazides can be achieved through various routes. nih.gov One common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized in the presence of a base. Another pathway involves the reaction with orthoesters or other one-carbon donors. These reactions would install the 3,3-difluorocyclobutane moiety at one of the positions of the resulting 1,2,4-triazole ring.

Table 2: Heterocyclic Systems Derived from this compound

| Starting Material | Reagents | Resulting Heterocycle |

|---|---|---|

| This compound | 1. R'COCl2. POCl₃ | 2-R'-5-(3,3-difluorocyclobutyl)-1,3,4-oxadiazole |

| This compound | 1. R'CHO2. Oxidizing agent | 2-R'-5-(3,3-difluorocyclobutyl)-1,3,4-oxadiazole |

The nitrogen atoms of the hydrazide group are nucleophilic and can be readily functionalized through reactions with various electrophiles.

Acylation: Reaction with acid chlorides or anhydrides under basic conditions will lead to the formation of diacylhydrazine derivatives. Depending on the stoichiometry and reaction conditions, acylation can occur at the terminal nitrogen (N') or both nitrogens. These diacylhydrazines are direct precursors for 1,3,4-oxadiazoles. nih.gov

Alkylation: Alkylation with alkyl halides can occur at the terminal nitrogen atom, leading to N'-alkylated hydrazides. This reaction introduces further diversity into the molecular structure.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base will yield N'-sulfonylated derivatives of this compound. These derivatives can also serve as intermediates in further synthetic transformations.

Chemical Transformations of the 3,3-Difluorocyclobutane Ring System

The 3,3-difluorocyclobutane ring is a strained four-membered carbocycle. The presence of the gem-difluoro group significantly influences its stability and reactivity. Generally, the difluorocyclobutane motif is valued for its high chemical stability, making it a desirable component in medicinal chemistry. nih.gov

Ring-Opening: Due to inherent ring strain, cyclobutanes can undergo ring-opening reactions, although they are generally more stable than their cyclopropane counterparts. cas.cn For gem-difluorinated cyclobutanes, the C-C bonds are relatively inert, and ring-opening typically requires harsh conditions or specific activation. nih.gov Reactions that proceed through radical or highly strained intermediates may facilitate the cleavage of the cyclobutane (B1203170) ring. While specific examples for the title compound are not documented, analogous reactions in other strained fluorinated rings, such as gem-difluorocyclopropanes, often involve cleavage of the bond distal to the fluorine atoms under radical conditions. nih.gov

Ring-Expansion: Ring expansion of a cyclobutane to a more stable cyclopentane ring is a known transformation, often driven by the relief of ring strain. chemistrysteps.com This process is typically facilitated by the formation of a carbocation adjacent to the ring. For this compound, a hypothetical ring-expansion could be envisioned if a carbocation were generated at the carbon bearing the carbohydrazide (B1668358) group, though this would likely require significant chemical manipulation and harsh conditions. The stability of the 3,3-difluorocyclobutane ring suggests that such rearrangements would not be facile. nih.gov

The two fluorine atoms on the C3 position of the cyclobutane ring have a profound electronic effect on the molecule. Their strong electron-withdrawing nature deactivates the ring towards electrophilic attack. Conversely, they can influence the acidity of the adjacent C-H bonds, potentially allowing for deprotonation with a strong base, although this is not a commonly exploited reaction pathway.

The primary role of the gem-difluoro group in the context of the cyclobutane ring is to enhance its metabolic stability and modulate physicochemical properties like lipophilicity and polarity. nih.govacs.org Direct substitution on the cyclobutane scaffold of this compound is challenging due to the general inertness of the C-H bonds. Functionalization would likely require advanced techniques such as C-H activation, which have not been specifically reported for this molecule. The stability of the difluorocyclobutane ring under a variety of chemical conditions, including acidic, basic, and oxidative environments, is one of its key features. nih.gov

Catalyst-Mediated Transformations Involving this compound

The carbohydrazide moiety is a versatile functional group that can participate in a variety of catalyst-mediated transformations to form heterocyclic structures. A prominent example is the synthesis of pyrazole derivatives through condensation with 1,3-dicarbonyl compounds, a reaction often catalyzed by acids or metal catalysts.

One of the most fundamental methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. jk-sci.com This reaction can be catalyzed by a simple acid. In a hypothetical application to this compound, the reaction with a 1,3-dicarbonyl compound such as acetylacetone in the presence of a catalytic amount of acid would be expected to yield a pyrazole derivative bearing the 3,3-difluorocyclobutane moiety.

Modern advancements in catalysis have introduced a range of more sophisticated and efficient catalysts for such transformations. For instance, nano-ZnO has been demonstrated as an effective and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles from the condensation of phenylhydrazine and ethyl acetoacetate. nih.gov This method offers advantages such as high yields, short reaction times, and simple work-up procedures. nih.gov Similarly, copper-based catalysts, such as copper triflate, have been utilized in the synthesis of pyrazoles from α,β-unsaturated ketones and hydrazine derivatives. nih.gov Other metal catalysts, including silver, have also been employed in the synthesis of trifluoromethylated pyrazoles. nih.govmdpi.com

The proposed catalyst-mediated transformation of this compound with a generic 1,3-dicarbonyl compound is depicted in the scheme below:

Scheme 1: Hypothetical Catalyst-Mediated Synthesis of a Pyrazole Derivative

In this proposed reaction, this compound reacts with a 1,3-dicarbonyl compound (where R1 and R2 are variable substituents) in the presence of a suitable catalyst to yield the corresponding N-acyl pyrazole derivative.

The following interactive data table summarizes various catalytic systems that have been successfully employed for the synthesis of pyrazoles from hydrazides and could potentially be adapted for reactions involving this compound.

| Catalyst | Reactants | Product | Key Advantages |

| Catalytic Acid | Hydrazine and 1,3-Dicarbonyl Compound | Pyrazole | Well-established, simple procedure. jk-sci.com |

| Nano-ZnO | Phenylhydrazine and Ethyl Acetoacetate | 1,3,5-Substituted Pyrazole | Excellent yields, short reaction times, easy work-up. nih.gov |

| Copper Triflate | α,β-Unsaturated Ketone and Hydrazine | Pyrazole | Effective for specific substrates. nih.gov |

| Silver Catalyst | N'-benzylidene tolylsulfonohydrazides and Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-aryl-3-trifluoromethyl pyrazoles | High yields for fluorinated pyrazoles. nih.govmdpi.com |

| Iodine | Aldehyde Hydrazones and Electron-Deficient Olefins | Pyrazole Derivatives | Utilizes a readily available catalyst. nih.gov |

| Copper(I) salt | β and γ-Unsaturated Hydrazones | Pyrazole Derivatives | Aerobic cyclization with O2 as the terminal oxidant. nih.gov |

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. beilstein-journals.org The carbohydrazide functionality is well-suited for participation in MCRs, acting as a key building block for the synthesis of diverse heterocyclic libraries.

Given the reactivity of the carbohydrazide group, it is plausible that this compound could be incorporated into various MCRs. For example, a one-pot, four-component reaction involving an aromatic carbonyl compound, tosylhydrazide, and two different arylboronic acids has been developed for the synthesis of 4-benzyl-1,1'-biphenyls, proceeding through Barluenga and Suzuki couplings. mdpi.com While this specific example uses tosylhydrazide, the underlying principle of using a hydrazide derivative in a multi-component sequence involving cross-coupling reactions could potentially be adapted.

Another area where carbohydrazides are employed in MCRs is in the synthesis of pyrimidine-fused heterocycles. For instance, a multi-component reaction of a sugar, barbituric acid, and amines has been used to generate polyhydroxy functionalized pyrimidine-fused heterocycles. rsc.org This demonstrates the utility of incorporating diverse building blocks in a single synthetic operation.

A hypothetical MCR involving this compound could involve its reaction with a 1,3-dicarbonyl compound and another component, such as an aldehyde or an isocyanide, to generate more complex and diverse heterocyclic scaffolds. The isocyanide-based MCRs, like the Ugi and Passerini reactions, are particularly notable for their ability to generate a high degree of molecular diversity. wikipedia.org

The following interactive data table outlines some established multi-component reactions that utilize hydrazide or dicarbonyl functionalities, which could serve as a basis for developing MCRs incorporating this compound.

| MCR Type | Key Reactants | Typical Product | Potential Application |

| Knorr Pyrazole Synthesis | Hydrazine, 1,3-Dicarbonyl Compound | Pyrazole | A foundational two-component reaction that can be extended to MCRs. jk-sci.com |

| Barluenga/Suzuki Coupling MCR | Aromatic Carbonyl, Tosylhydrazide, 2x Arylboronic Acids | 4-benzyl-1,1'-biphenyls | Demonstrates the integration of hydrazides into transition-metal catalyzed MCRs. mdpi.com |

| Pyrimidine-Fused Heterocycle Synthesis | Sugar, Barbituric Acid, Amines | Polyhydroxy Pyrimidine-Fused Heterocycles | Highlights the use of dicarbonyl-like compounds in MCRs. rsc.org |

| Ugi Reaction | Isocyanide, Carbonyl Compound, Amine, Carboxylic Acid | α-Acylamino Amide | A versatile MCR platform where a carbohydrazide could potentially act as the amine or a derivative of the carboxylic acid component. wikipedia.org |

Structural Modifications and Exploration of Derivatives and Analogues

Synthesis of Novel N'-Substituted 3,3-Difluorocyclobutane-1-carbohydrazides

The carbohydrazide (B1668358) group is a versatile functional handle for creating a library of derivatives. The synthesis of novel N'-substituted derivatives of 3,3-difluorocyclobutane-1-carbohydrazide typically proceeds through the condensation of the parent hydrazide with various aldehydes or ketones. ajgreenchem.comnih.gov This reaction, often catalyzed by a few drops of acid (e.g., glacial acetic acid) and carried out in a solvent like ethanol, yields the corresponding N'-alkylidene or N'-arylidene carbohydrazides, commonly known as hydrazones. ajgreenchem.com

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N double bond of the hydrazone. This straightforward and high-yielding protocol allows for the introduction of a wide array of substituents, enabling systematic modification of the molecule's steric and electronic properties. researchgate.net Acylation of the terminal nitrogen with acid chlorides or anhydrides represents another key synthetic route to produce N,N'-diacylhydrazine derivatives. bohrium.com

Table 1: Representative Synthesis of N'-Substituted this compound Derivatives This table is illustrative, based on common hydrazide reactions.

| Reactant (Aldehyde/Ketone) | R Group on N' | Typical Conditions | Product Class |

|---|---|---|---|

| Benzaldehyde | -CH=Ph | Ethanol, Acetic Acid (cat.), Reflux | N'-Benzylidene carbohydrazide |

| 4-Chlorobenzaldehyde | -CH=C₆H₄-Cl | Ethanol, Acetic Acid (cat.), Reflux | N'-(4-Chlorobenzylidene) carbohydrazide |

| Acetone | -C(CH₃)₂ | Methanol, Reflux | N'-Isopropylidene carbohydrazide |

| Cyclohexanone | -C₆H₁₀ (cyclohexylidene) | Ethanol, Reflux | N'-Cyclohexylidene carbohydrazide |

| Pyridine-4-carboxaldehyde | -CH=C₅H₄N | Methanol, Acetic Acid (cat.), Reflux | N'-(Pyridin-4-ylmethylene) carbohydrazide |

Design and Synthesis of Spirocyclic, Bicyclic, and Polycyclic Derivatives Incorporating the Fluorinated Cyclobutane-Hydrazide Moiety

The rigid, three-dimensional nature of the 3,3-difluorocyclobutane scaffold makes it an attractive core for constructing more complex molecular architectures, such as spirocyclic, bicyclic, and polycyclic systems. These structures are of significant interest in drug discovery as they can explore chemical space more effectively than their "flat" aromatic counterparts. rsc.orgshu.ac.uk

Spirocyclic Derivatives: The synthesis of spirocycles can be approached by utilizing the hydrazide moiety as a reactive handle. For instance, a reaction between this compound and a cyclic ketone could, under appropriate conditions, lead to the formation of a spirocyclic dihydropyrazole or a related heterocyclic system. rsc.orgshu.ac.uk Such transformations often proceed via a [3+2] cycloaddition of an in-situ generated diazo-like intermediate.

Bicyclic and Polycyclic Derivatives: The construction of bicyclic and polycyclic systems can be achieved through strain-releasing reactions of highly functionalized cyclobutane (B1203170) precursors. researchgate.netbaranlab.org Bicyclobutanes, for example, can serve as precursors to densely functionalized cyclobutanes through catalyst-promoted ring-opening reactions. nih.govacs.org A derivative of this compound could be designed to undergo intramolecular cyclization or participate in cycloaddition reactions. For example, a suitably placed alkene on an N'-substituent could undergo a [2+2] photocycloaddition with an external alkene to generate a new cyclobutane ring, leading to a bicyclic structure.

Table 2: Potential Complex Scaffolds from this compound

| Derivative Type | General Structure Concept | Potential Synthetic Strategy |

|---|---|---|

| Spirocyclic | A spiro center connecting the cyclobutane ring to a new heterocyclic ring. | Condensation with a cyclic tosylhydrazone followed by cycloaddition. shu.ac.uk |

| Bicyclic | A fused or bridged ring system involving the cyclobutane core. | Intramolecular [2+2] cycloaddition; Ring-closing metathesis. researchgate.net |

| Polycyclic | Complex, multi-ring systems built upon the initial scaffold. | Sequential cycloadditions or strain-releasing rearrangements. researchgate.net |

Research on Structure-Reactivity and Structure-Property Relationships of Derivatives

The relationship between a molecule's structure and its reactivity or properties is a fundamental concept in chemistry. For derivatives of this compound, the two key areas for modification are the fluorinated cyclobutane ring and the N'-substituent on the hydrazide.

The gem-difluoro group on the cyclobutane ring exerts a powerful inductive electron-withdrawing effect. This influences the acidity of the N-H protons of the hydrazide, making them more acidic than in non-fluorinated analogues. This electronic effect can alter the nucleophilicity of the terminal nitrogen and the reactivity of the entire hydrazide moiety. The substitution of fluorine for hydrogen can also have a significant impact on binding affinity in biological systems, as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can be both a donor and acceptor. nih.gov

On the other side of the molecule, modifying the N'-substituent of hydrazone derivatives provides a means to fine-tune properties such as lipophilicity, electronic character, and steric bulk. mdpi.com For example, introducing electron-donating or electron-withdrawing groups on an N'-aryl ring can modulate the electronic properties of the entire conjugated system, which can be critical for interactions with biological targets. mdpi.com This systematic modification is a classic strategy in medicinal chemistry to optimize a lead compound. nih.govresearchgate.net

Table 3: Predicted Structure-Property Relationships for N'-Aryl Derivatives

| Substituent on N'-Aryl Ring | Electronic Effect | Predicted Impact on Hydrazone Moiety | Predicted Impact on Lipophilicity (cLogP) |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Increases electron density on the C=N bond | Slight increase |

| -CH₃ (Methyl) | Weakly electron-donating | Slightly increases electron density | Increase |

| -Cl (Chloro) | Electron-withdrawing (inductive) | Decreases electron density, may increase C=N bond polarity | Significant increase |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Significantly decreases electron density | Slight increase or decrease depending on position |

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape, or conformation, of a molecule is crucial to its function. The this compound system has several key conformational features.

First, the cyclobutane ring is not planar but exists in a puckered conformation to minimize eclipsing strain. baranlab.org The degree of puckering is influenced by the substituents. The bulky carbohydrazide group will have a preference for the pseudo-equatorial position to minimize steric interactions.

Second, the gem-difluoro substitution introduces significant stereoelectronic effects. The C-F bonds create strong local dipoles, and the molecule will adopt a conformation that minimizes dipole-dipole repulsions. Studies on related 1,3-difluorinated systems show a strong preference for specific gauche conformations due to hyperconjugative interactions (σC–H → σ*C–F). soton.ac.uk

Table 4: Key Conformational Considerations

| Structural Feature | Conformational Aspect | Governing Factors |

|---|---|---|

| Cyclobutane Ring | Puckered vs. Planar | Minimization of torsional and angle strain. |

| Carbohydrazide Substituent | Axial vs. Equatorial Preference | Steric hindrance (A-value). The equatorial position is generally favored. |

| C-F Bonds | Relative orientation of C-F and C-H bonds | Dipole-dipole interactions, hyperconjugation (gauche effect). soton.ac.uk |

| Side Chain | Rotation around C-C(=O)-N-N bonds | Steric hindrance and electronic conjugation (in hydrazones). |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a stable molecular geometry.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is commonly used to optimize the molecular geometry and calculate ground state properties. researchgate.netnih.gov Such calculations for 3,3-difluorocyclobutane-1-carbohydrazide would yield key data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

Furthermore, DFT is used to determine electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. kbhgroup.in The HOMO-LUMO energy gap is a critical parameter, with a smaller gap suggesting higher reactivity. Mulliken atomic charges can also be computed to reveal the charge distribution across the molecule and identify potential sites for electrophilic and nucleophilic attack. kbhgroup.in

Table 1: Predicted Geometric Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similar molecular structures and functional groups. Specific experimental or calculated values for this exact compound are not available in the cited literature.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Length | N-N | ~1.42 Å |

| Bond Length | C-F | ~1.38 Å |

| Bond Length | C-C (ring) | ~1.55 Å |

| Bond Angle | C-C-C (ring) | ~88-90° |

| Bond Angle | F-C-F | ~105° |

| Bond Angle | C-C=O | ~120° |

For higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. They are often used to benchmark DFT results and to calculate properties where DFT may be less reliable, such as reaction barriers or non-covalent interactions. rsc.org

Conformational Analysis and Mapping of Potential Energy Surfaces

The flexibility of this compound arises from two main sources: the puckering of the cyclobutane (B1203170) ring and the rotation around the single bonds of the carbohydrazide (B1668358) side chain. pharmablock.comlibretexts.org The cyclobutane ring is not planar and adopts a puckered conformation to relieve ring strain. pharmablock.com

A detailed conformational analysis involves systematically rotating the key dihedral angles (e.g., around the C-C bond connecting the ring to the carbonyl group, and the C-N and N-N bonds of the side chain) and calculating the energy at each point. This process maps the potential energy surface (PES) of the molecule, identifying low-energy conformers (local minima) and the transition states that separate them. nih.govnih.gov The polarity of the solvent can significantly influence the relative populations of different conformers, an effect that can be modeled using computational methods. nih.gov Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with biological targets.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. nih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. researchgate.net This aids in the assignment of vibrational bands to specific functional groups, such as the C=O stretch of the carbonyl, the N-H stretches of the hydrazide, and the C-F stretches of the difluorocyclobutane ring. kbhgroup.inresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. These predictions are valuable for interpreting complex experimental NMR spectra and confirming the structure of the synthesized compound.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. kbhgroup.in This provides insight into the electronic transitions occurring within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges predicted by computational methods for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3450 |

| C=O | Stretching | 1680 - 1710 |

| N-H | Bending | 1550 - 1650 |

| C-F | Stretching | 1000 - 1200 |

| N-N | Stretching | 1100 - 1150 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by providing a detailed, atomistic view of the reaction pathway. rsc.org For a molecule like this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. The process involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) structures that connect them on the potential energy surface. researchgate.net

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction barrier. researchgate.net Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to study reactions in a complex environment, such as in the active site of an enzyme, by treating the reacting species with a high level of theory (QM) and the surrounding environment with a more efficient method (MM). nih.govuab.cat

Cheminformatics and Data Mining Approaches for Related Compounds and Scaffold Analysis

The 3,3-difluorocyclobutane moiety is recognized in medicinal chemistry as a valuable scaffold. nih.gov The gem-difluoro substitution can modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa, making it an attractive feature in drug design. pharmablock.comnih.govresearchgate.net

Cheminformatics and data mining approaches can be used to analyze large chemical databases for compounds containing the 3,3-difluorocyclobutane scaffold. This allows for the identification of structure-activity relationships (SAR) by comparing the biological activities of related compounds. Virtual screening campaigns can be run where libraries of compounds containing this scaffold are computationally docked into the active sites of biological targets to predict binding affinities and identify potential drug candidates. These data-driven approaches complement the physics-based quantum chemical calculations, providing a broader context for the compound's potential applications and guiding the design of new analogues with improved properties. nih.govlifechemicals.com

This compound: A Fluorinated Scaffold for Advanced Synthesis and Material Innovations

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and materials science, imparting unique physicochemical properties that are highly sought after in a multitude of applications. Within this context, this compound has emerged as a compound of significant interest. This molecule uniquely combines the conformational rigidity and metabolic stability of the 3,3-difluorocyclobutane ring with the versatile reactivity of the carbohydrazide functional group. This article explores the non-biological and non-clinical applications of this compound, focusing on its role in advanced organic synthesis and materials science.

Applications in Advanced Organic Synthesis and Materials Science Strictly Non Biological/non Clinical Focus

The distinct structural features of 3,3-difluorocyclobutane-1-carbohydrazide make it a valuable component in the toolkit of synthetic chemists and material scientists. The gem-difluoro group on the cyclobutane (B1203170) ring can influence molecular conformation, polarity, and stability, while the carbohydrazide (B1668358) moiety offers a reactive handle for a variety of chemical transformations.

The 3,3-difluorocyclobutane motif is increasingly recognized as a valuable building block in the synthesis of complex organic molecules. Its introduction can lead to derivatives with enhanced metabolic stability and unique conformational preferences. This compound serves as a key intermediate, allowing for the facile incorporation of this fluorinated scaffold into larger, more complex chemical architectures.

The carbohydrazide functional group can be readily transformed into a variety of other functionalities. For instance, it can undergo condensation reactions with aldehydes and ketones to form hydrazones, which can then be further modified. Cyclization reactions starting from the carbohydrazide can lead to the formation of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, all bearing the 3,3-difluorocyclobutane substituent. These heterocyclic compounds are important structural motifs in many areas of chemical science.

Table 1: Potential Synthetic Transformations of this compound

| Reactant(s) | Resulting Functional Group/Heterocycle | Potential Application Area |

|---|---|---|

| Aldehydes/Ketones | Hydrazones | Precursors for further synthesis |

| 1,3-Dicarbonyl compounds | Pyrazoles | Functional materials, Ligands |

| Carboxylic acid derivatives | 1,3,4-Oxadiazoles | Electron-transporting materials |

The synthesis of such complex molecules benefits from the robustness of the difluorocyclobutane ring, which is generally stable to a wide range of reaction conditions. This allows for a modular approach to the construction of new chemical entities with precisely controlled three-dimensional structures.

The development of novel ligands is crucial for advancing the field of organometallic chemistry and catalysis. The carbohydrazide moiety in this compound possesses multiple coordination sites (nitrogen and oxygen atoms), making it a potential candidate for the synthesis of polydentate ligands.

Upon condensation with appropriate carbonyl compounds, Schiff base ligands can be prepared. These ligands can then be used to form stable complexes with a variety of transition metals. The presence of the 3,3-difluorocyclobutane group can significantly influence the properties of the resulting metal complexes. The strong electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the metal center, which in turn can affect the catalytic activity and selectivity of the complex.

Furthermore, the steric bulk of the cyclobutane ring can create a specific chiral environment around the metal center, which could be exploited in asymmetric catalysis. The fluorinated nature of the ligand may also enhance the solubility and stability of the organometallic complexes in specific solvent systems.

Table 2: Potential Metal Complexes with Ligands Derived from this compound

| Metal Ion | Potential Ligand Type | Potential Catalytic Application |

|---|---|---|

| Palladium(II) | Schiff base (N,O-donor) | Cross-coupling reactions |

| Copper(II) | Hydrazone (N,N,O-donor) | Oxidation reactions |

| Rhodium(I) | Phosphine-hydrazone (P,N-donor) | Asymmetric hydrogenation |

Research in this area is focused on synthesizing and characterizing these novel organometallic complexes and evaluating their performance in various catalytic transformations.

Carbohydrazide and its derivatives have found utility in polymer chemistry, for example, as curing agents for epoxy resins and as stabilizers. This compound offers the potential to create polymers with enhanced properties.

As a curing agent, the two amine functionalities of the hydrazide group can react with epoxy groups, leading to cross-linked polymer networks. The incorporation of the 3,3-difluorocyclobutane moiety into the polymer backbone could impart several desirable characteristics:

Increased Thermal Stability: The high strength of the carbon-fluorine bond can enhance the thermal stability of the resulting polymer.

Improved Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals and solvents.

Modified Surface Properties: The presence of fluorine can lower the surface energy of the polymer, leading to materials with hydrophobic and oleophobic properties.

Enhanced Dielectric Properties: Fluorinated materials often exhibit low dielectric constants, making them suitable for applications in microelectronics.

In addition to its role as a curing agent, this compound could also be used as a monomer for the synthesis of novel polyamides or polyhydrazides. These polymers, containing the fluorinated cyclobutane unit, would be expected to exhibit unique thermal and mechanical properties.

The reactivity of the carbohydrazide functional group makes this compound a valuable starting material for the development of new synthetic reagents. For example, oxidation of the carbohydrazide can lead to the formation of the corresponding acyl azide, a versatile intermediate for the Curtius rearrangement to produce isocyanates. The 3,3-difluorocyclobutyl isocyanate would be a novel and useful reagent for the synthesis of a variety of ureas, carbamates, and other derivatives containing the fluorinated cyclobutane core.

Furthermore, reactions at the terminal nitrogen of the hydrazide can be explored to create new classes of reagents. For example, derivatization with sulfonyl chlorides could yield novel sulfonohydrazides, which may find applications in organic synthesis. The unique electronic and steric properties of the 3,3-difluorocyclobutane group can be expected to influence the reactivity and selectivity of these new reagents.

The development of such novel reagents expands the toolbox of synthetic chemists, enabling the construction of previously inaccessible molecules and facilitating the discovery of new chemical transformations.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies for carbohydrazides often rely on multi-step processes that may involve harsh reagents or metal catalysts. organic-chemistry.orgresearchgate.net Future research should prioritize the development of greener and more economical synthetic pathways to 3,3-difluorocyclobutane-1-carbohydrazide.

One promising avenue is the exploration of metal-free catalytic systems. For instance, methods for synthesizing acyl hydrazides from amides have been developed under metal-free conditions at room temperature, which could be adapted for this specific compound. researchgate.net Another approach could involve microwave-assisted synthesis, which has been shown to reduce reaction times and simplify workup for other heterocyclic compounds, offering a more sustainable alternative to conventional heating. frontiersin.org Investigating one-pot syntheses, starting from readily available precursors like 3,3-difluorocyclobutanone (B595554), could significantly improve efficiency and reduce waste. nih.gov

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Metal-Free Catalysis | Reduced environmental impact, lower cost, avoidance of metal contamination in products. | Adapting N-activation or transamidation reactions for the difluorocyclobutane substrate. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Optimization of microwave parameters (temperature, time, power) for the final hydrazinolysis step. frontiersin.org |

| One-Pot Reactions | Increased process efficiency, reduced solvent usage and waste, lower operational costs. | Developing a sequential reaction from 3,3-difluorocyclobutanone or a related carboxylic acid derivative without isolating intermediates. |

Exploration of Under-Investigated Chemical Transformations and Derivatizations

The carbohydrazide (B1668358) functional group is a gateway to a vast chemical space. chemicalbook.com While reactions like hydrazone formation are common, many other transformations of this compound remain unexplored. Future work should focus on systematically investigating its reactivity to generate novel derivatives with unique properties.

Systematic derivatization studies could be undertaken to create libraries of new compounds for biological screening or material science applications. nih.gov For example, reaction with various isocyanates or isothiocyanates could yield semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively, which are classes of compounds with known biological activities. researchgate.net Furthermore, the difluorocyclobutane ring itself is stable under many reaction conditions, allowing for a wide range of transformations on the hydrazide moiety without compromising the core structure. nih.gov

| Derivatization Reagent Class | Resulting Derivative | Potential Application Area |

| Aldehydes/Ketones | Hydrazones | Antimicrobials, coordination chemistry. chemicalbook.commdpi.com |

| Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides | Medicinal chemistry, enzyme inhibitors. researchgate.net |

| Sulfonyl Chlorides | N-Acyl-N'-sulfonyl hydrazides | Synthesis of bioactive compounds. researchgate.net |

| Dicarbonyl Compounds | Heterocycles (e.g., pyrazoles, pyridazinones) | Pharmaceuticals, agrochemicals. |

Expansion into Novel Material Applications and Advanced Manufacturing Processes

Carbohydrazide and its derivatives have found applications as polymer curing agents, components in energetic materials, and in photographic processes. atamanchemicals.comwikipedia.org The introduction of the fluorinated cyclobutane (B1203170) motif could lead to materials with enhanced thermal stability, specific solubility profiles, or unique dielectric properties.

Future research could investigate the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The polarity and rigidity of the difluorocyclobutane unit could be exploited to create high-performance polymers for specialized applications. Additionally, its potential as a precursor for energetic materials or as a component in advanced propellants warrants investigation, given that carbohydrazides are known to be used in such contexts. atamanchemicals.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Discovery

The field of chemistry is being transformed by the integration of machine learning (ML) and artificial intelligence (AI). youtube.comsynthiaonline.com These tools can accelerate the discovery of new molecules and materials by predicting their properties and synthetic routes.

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Forecast LogP, pKa, and bioactivity of virtual derivatives. chemrxiv.org | Prioritize the synthesis of compounds with the highest potential for success. |

| Bioactivity Prediction | Use deep learning to predict changes in compound-protein interactions upon modification. nih.gov | Accelerate drug discovery and lead optimization. |

| Retrosynthesis Planning | Generate novel and efficient synthetic routes to the target molecule and its derivatives. youtube.comsynthiaonline.com | Reduce development time and resource utilization. |

| New Application Discovery | Analyze vast datasets (patents, literature) to identify new potential uses for the compound. mckinsey.com | Uncover unforeseen market opportunities and research directions. |

Investigation of Unconventional Reactivity Profiles

Exploring the unconventional reactivity of this compound could unlock novel chemical transformations. The presence of the strained four-membered ring and the electron-withdrawing fluorine atoms may lead to unexpected reaction pathways.

One area of interest is the potential for radical reactions. Research on related difluorocyclobutanol derivatives has shown they can undergo homolytic C-O bond cleavage to form difluorocyclobutane radicals, which can then participate in addition reactions. nih.gov It would be valuable to investigate whether the carbohydrazide or its derivatives could act as precursors for similar radical intermediates under specific conditions. This could open up new avenues for C-C or C-heteroatom bond formation, expanding the synthetic utility of this building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-difluorocyclobutane-1-carbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorination of cyclobutane precursors followed by carbohydrazide functionalization. For example, fluorination can be achieved via halogen exchange using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Cyclobutane ring formation may utilize [2+2] photocycloaddition or strain-driven ring closure. Post-fluorination, the carbohydrazide group is introduced via hydrazine nucleophilic substitution of esters or acyl chlorides. Yield optimization requires strict temperature control (-20°C to 0°C for fluorination) and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR confirms fluorine substitution patterns (e.g., coupling constants distinguish cis/trans isomers) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for : 165.05) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How does the difluoro substitution on the cyclobutane ring affect the compound’s reactivity?

- Methodological Answer : The electron-withdrawing fluorine atoms increase ring strain and electrophilicity, enhancing reactivity in nucleophilic substitutions. Computational studies (DFT) show reduced bond angles (e.g., 88° vs. 90° in non-fluorinated analogs), altering transition-state energetics in ring-opening reactions .

Advanced Research Questions

Q. What strategies mitigate instability of this compound in aqueous media?

- Methodological Answer : Stabilization involves:

- Lyophilization : Storage as a lyophilized powder at -20°C under argon .

- Buffered Solutions : Use pH 6–7 phosphate buffers to minimize hydrolysis of the carbohydrazide moiety .

- Co-solvents : Add 10–20% DMSO to aqueous solutions to reduce water activity .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., hydrolases), focusing on fluorine’s role in hydrogen-bonding networks .

- QSAR Models : Correlate NMR chemical shifts with inhibitory activity against bacterial amidases, leveraging datasets from PubChem .

Q. What mechanistic insights explain contradictory reactivity data in fluorinated cyclobutane systems?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring ring-opening, while non-polar solvents promote ring retention .

- Steric vs. Electronic Effects : Fluorine’s electronegativity dominates in electron-deficient systems, but steric hindrance may override in crowded derivatives .

Q. How can this compound be modified to enhance its pharmacokinetic properties?

- Methodological Answer :

- Prodrug Design : Esterify the carbohydrazide group (e.g., isopropyl esters) to improve membrane permeability, with enzymatic cleavage in vivo .

- PEGylation : Attach polyethylene glycol chains to reduce renal clearance and extend half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.